molecular formula C12H11BrO4 B3039307 3-Bromo-4-methyl-6,7-dimethoxycoumarin CAS No. 100953-77-3

3-Bromo-4-methyl-6,7-dimethoxycoumarin

Cat. No.: B3039307
CAS No.: 100953-77-3
M. Wt: 299.12 g/mol
InChI Key: ZQLGHMWYNBGXES-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-6,7-dimethoxycoumarin is a chemical compound with the molecular formula C12H11BrO4 and a molecular weight of 299.12 g/mol. This compound is widely used in scientific research and industry due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-6,7-dimethoxycoumarin typically involves the bromination of 4-methyl-6,7-dimethoxycoumarin. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the coumarin ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted coumarins with different functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include reduced coumarin derivatives and dehalogenated compounds.

Scientific Research Applications

3-Bromo-4-methyl-6,7-dimethoxycoumarin is used in various scientific research applications, including:

    Fluorescent Labeling: It is used as a fluorescent labeling reagent for the detection of carboxylic acids in high-performance liquid chromatography (HPLC) and other analytical techniques.

    Biological Studies: The compound is used in studies involving enzyme labeling and protein interactions due to its fluorescent properties.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industrial Applications: The compound is used in the synthesis of other coumarin derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-6,7-dimethoxycoumarin involves its interaction with biological molecules through its bromine and methoxy groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function . The fluorescent properties of the compound also allow it to be used as a probe in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with a bromomethyl group instead of a bromo group.

    4-Methyl-6,7-dimethoxycoumarin: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Methoxycoumarin: Lacks both the bromine and methyl groups, resulting in different chemical and biological properties.

Uniqueness

3-Bromo-4-methyl-6,7-dimethoxycoumarin is unique due to its combination of bromine, methyl, and methoxy groups, which confer specific reactivity and fluorescent properties. This makes it particularly useful in applications requiring selective labeling and detection of biological molecules .

Properties

IUPAC Name

3-bromo-6,7-dimethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-6-7-4-9(15-2)10(16-3)5-8(7)17-12(14)11(6)13/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLGHMWYNBGXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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